molecular formula C10H11BrClNO B8170894 2-(2-Bromo-4-chlorophenyl)-N-ethylacetamide

2-(2-Bromo-4-chlorophenyl)-N-ethylacetamide

Cat. No.: B8170894
M. Wt: 276.56 g/mol
InChI Key: GKZXYGGMSYCRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-chlorophenyl)-N-ethylacetamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of acetamide, featuring both bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-N-ethylacetamide typically involves the reaction of 2-bromo-4-chloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-bromo-4-chloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenyl-2-bromobutanoate
  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-chlorophenyl-2-bromobutyrate

Uniqueness

2-(2-Bromo-4-chlorophenyl)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of an ethylacetamide group. This structural feature can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-2-13-10(14)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZXYGGMSYCRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.